Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate
Description
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate (CAS: 1946010-80-5) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. Its molecular formula is C₁₂H₂₁NO₄, with a molar mass of 243.3 g/mol . The compound is synthesized via reaction of methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate, as demonstrated by its ¹H-NMR spectrum (DMSO-d₆: δ 9.97 ppm for Boc NH, 3.86 ppm for methyl ester, and cyclobutane proton signals at 2.06–2.60 ppm) . The Boc group serves as a temporary protective moiety for amines in peptide synthesis and drug development, while the methyl ester enhances stability and modulates reactivity in nucleophilic substitutions.
Properties
IUPAC Name |
methyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-12(4,7-8)9(14)16-5/h8H,6-7H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWAFRNFZDNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114193 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1946010-92-9 | |
| Record name | Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate typically involves several key steps:
Esterification: The initial step involves the esterification of an appropriate carboxylic acid to form the methyl ester.
Substitution Reaction: The cyclobutane ring is then introduced through a substitution reaction involving a suitable cyclobutane derivative.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Three related compounds are compared below:
| Compound | CAS Number | Molecular Formula | Key Functional Groups | Molar Mass (g/mol) |
|---|---|---|---|---|
| Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate (Target Compound) | 1946010-80-5 | C₁₂H₂₁NO₄ | Boc-protected amine, methyl ester | 243.3 |
| Methyl 1-(methylamino)cyclobutanecarboxylate 4-toluenesulfonate (Reference Example 86) | Not Provided | Likely C₁₄H₂₁NO₅S | Methylamino group, methyl ester, tosylate salt | ~315.4 (estimated) |
| 3-(tert-Butoxy)cyclobutane-1-carboxylic acid | 1899832-83-7 | C₉H₁₅O₃ | tert-Butoxy group, carboxylic acid | ~173.2 (estimated) |
Key Observations:
Boc Protection vs. Tosylate Salt : The target compound’s Boc group enables amine protection for controlled deprotection in acidic conditions, whereas the Reference Example 86 compound’s tosylate salt enhances solubility and reactivity in alkylation reactions .
Ester vs. Carboxylic Acid : The methyl ester in the target compound offers hydrolytic stability under neutral/basic conditions, contrasting with the carboxylic acid in 3-(tert-Butoxy)cyclobutane-1-carboxylic acid, which is polar and prone to ionization in aqueous media .
Biological Activity
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate, with CAS number 1946010-80-5, is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : CHNO
- Molar Mass : 243.3 g/mol
- Appearance : Solid
- Storage Conditions : Room temperature
Biological Activity
The biological activity of this compound is primarily related to its role as a building block in the synthesis of various pharmaceuticals, particularly those targeting protein degradation pathways. The compound's structure allows it to interact with biological macromolecules, influencing their function.
The compound acts as a prodrug , where the tert-butoxycarbonyl (Boc) group can be cleaved in biological systems, releasing the active amine. This mechanism is crucial for its application in developing targeted therapies.
Case Studies and Applications
- Protein Degradation : Recent studies have shown that derivatives of this compound can effectively induce targeted protein degradation through the ubiquitin-proteasome system. This is particularly relevant in cancer therapy, where the degradation of specific oncogenic proteins can lead to tumor regression.
- Synthesis of Peptides : The compound has been utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions. This property enhances the yield and purity of synthesized peptides, making it valuable in drug development.
- In vitro Studies : In vitro assays have demonstrated that compounds derived from this compound exhibit cytotoxic effects on various cancer cell lines, indicating potential for therapeutic applications.
Data Table: Summary of Biological Activity Research
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Protein Degradation | Induced degradation of specific oncogenic proteins |
| Study 2 | Peptide Synthesis | Improved yields and purity in peptide synthesis |
| Study 3 | Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential protection, cyclization, and esterification steps. Key steps include:
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to the amine moiety under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) to prevent side reactions .
- Cyclobutane Ring Formation : Ring-closing metathesis (RCM) or [2+2] photocycloaddition is employed, with Grubbs catalysts or UV light, respectively. Solvent choice (e.g., dichloromethane or THF) critically affects stereochemical outcomes .
- Methyl Esterification : Carboxylic acid intermediates are treated with methyl iodide (MeI) and a mild base (e.g., K₂CO₃) in DMF. Yield optimization requires strict moisture control to avoid hydrolysis .
Purification : Reverse-phase HPLC or silica gel chromatography is recommended for isolating the cis-isomer, with purity confirmed via HPLC (>98%) and ¹H/¹³C NMR .
Q. How can researchers confirm the stereochemical integrity of the cis-configuration in this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis : The cis-configuration is confirmed by NOESY correlations between the cyclobutane methyl group (δ ~1.4 ppm) and the Boc-protected amine proton (δ ~5.2 ppm). Coupling constants (³J) in the cyclobutane ring (8–12 Hz) further distinguish cis/trans isomers .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment, with torsion angles (<30°) between the methyl and Boc groups confirming the cis geometry .
- IR Spectroscopy : Hydrogen bonding between the carbonyl group (C=O stretch at ~1700 cm⁻¹) and the amine proton supports the cis-conformation .
Advanced Research Questions
Q. What strategies are effective in overcoming solubility challenges during in vitro assays for this compound?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity. Dynamic light scattering (DLS) monitors aggregation .
- Prodrug Derivatization : Introduce phosphate or PEG groups at the carboxylate to enhance aqueous solubility. Post-assay enzymatic cleavage (e.g., phosphatase) regenerates the active form .
- Nanoformulation : Encapsulate the compound in liposomes (e.g., DOPC/cholesterol) or cyclodextrins (β-CD derivatives) to improve bioavailability. Monitor stability via LC-MS .
Q. How can contradictions in reported biological activity data for this compound be systematically resolved?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays. For example, discrepancies in IC₅₀ values may arise from assay interference (e.g., fluorescent compounds in FRET assays) .
- Proteomic Profiling : Use affinity pulldown/MS to identify off-target interactions. Compare results across cell lines (e.g., HEK293 vs. HeLa) to contextualize activity .
- pH-Dependent Studies : Test activity under physiologically relevant pH (6.5–7.4), as the Boc group’s stability varies, altering bioavailability .
Q. What computational approaches are recommended to predict the interaction mechanisms between this compound and enzyme targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., proteases) using AMBER or GROMACS. Focus on hydrogen bonding between the Boc-amino group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- Docking Studies (AutoDock Vina) : Screen against homology models of targets, prioritizing poses with cyclobutane ring π-stacking to aromatic residues (e.g., Phe, Tyr) .
- QM/MM Calculations : Quantify energy barriers for bond cleavage (e.g., Boc group hydrolysis) in enzymatic active sites .
Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in catalytic transformations?
Methodological Answer:
- Ring-Opening Reactions : The cyclobutane’s angle strain (≈90° bond angles) facilitates ring-opening under thermal or photolytic conditions. Monitor via ¹H NMR (disappearance of cyclobutane protons at δ ~2.5–3.5 ppm) .
- Metal-Catalyzed Cross-Coupling : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) to functionalize the methyl ester. Strain accelerates oxidative addition but may require ligands (e.g., XPhos) to stabilize intermediates .
Q. What are the best practices for designing SAR studies using structural analogs of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied ring sizes (e.g., cyclopentane vs. cyclobutane) or substituents (e.g., CF₃ instead of CH₃). Assess activity via high-throughput screening .
- Functional Group Isosteres : Replace the Boc group with acetyl or Fmoc. Compare metabolic stability using liver microsome assays (e.g., human, rat) .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data to predict activity cliffs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
